2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid
Description
2-Amino-2-(5-fluoro-1H-indol-3-yl)acetic acid is a fluorinated indole derivative characterized by:
- Indole core: A bicyclic aromatic structure with a five-membered nitrogen-containing ring fused to a benzene ring.
- Substituents: A fluorine atom at the 5-position of the indole ring and an amino group at the α-carbon of the acetic acid side chain.
- Molecular formula: C₁₀H₈FN₂O₂.
These attributes influence its bioavailability, receptor binding affinity, and metabolic stability, making it a candidate for pharmacological applications such as neuromodulation or enzyme inhibition .
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15) |
InChI Key |
QKUVKIQLCJSVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid typically involves the use of indole-3-acetic acid as a starting material. The fluorination of the indole ring is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The amino group is introduced through reductive amination or other suitable methods. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(5-fluoro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives.
Scientific Research Applications
Anticancer Properties
The compound has been studied for its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in immune regulation and tumor growth. Inhibition of IDO can enhance the immune response against tumors, making this compound a potential candidate for cancer therapy. Research indicates that it may possess significant anticancer properties by interfering with cellular signaling pathways involved in cancer progression .
Modulation of Enzymatic Pathways
Studies have shown that 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid can modulate key enzymatic pathways. Its unique structure allows it to interact effectively with receptors involved in immune response and cancer cell proliferation. This interaction can lead to altered cellular responses, contributing to its therapeutic potential.
Other Biological Activities
Beyond anticancer effects, indole derivatives, including this compound, exhibit a range of biological activities such as antiviral, anti-inflammatory, and antimicrobial properties. These activities are attributed to their ability to bind with high affinity to multiple biological targets.
Synthesis and Production Methods
The synthesis of 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid typically starts with indole derivatives. Key synthetic routes include:
- Bromination : The introduction of the fluorine atom is often achieved through bromination followed by fluorination reactions.
- Amidation : The amino group is introduced through amidation reactions involving acetic acid derivatives.
Example Reaction Conditions :
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Bromination | N-bromosuccinimide | Solvent: Dichloromethane |
| Amidation | Chloroacetic acid | Base: Sodium hydroxide |
For large-scale production, continuous flow reactors are utilized to ensure consistent quality and yield. Advanced purification techniques such as high-performance liquid chromatography are also employed to enhance efficiency.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Indole-3-acetic acid | Indole core with acetic acid | Plant hormone involved in growth regulation |
| 5-Fluoroindole | Fluorinated indole | Precursor for various synthetic applications |
| Indole-3-carboxylic acid | Indole core with carboxylic acid group | Known for anticancer properties |
The combination of an amino group and a fluorine atom on the indole ring enhances both chemical reactivity and biological activity compared to other indole derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of related indole derivatives, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that similar indole derivatives inhibited tumor growth in colon cancer models via Akt pathway modulation. |
| Study B | Showed significant antimicrobial activity against Gram-positive bacteria with MIC values indicating potential for treating resistant infections. |
| Study C | Reported anti-inflammatory effects in vitro through downregulation of TNF-alpha production in macrophages. |
These findings underscore the therapeutic potential of 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid across various medical applications.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets It may inhibit enzymes involved in key biological pathways, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and chemical properties of 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid are best understood through comparisons with analogs differing in substituents, functional groups, or scaffold modifications. Key compounds and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Indole Derivatives
| Compound Name | Structural Features | Biological Activity/Properties | Key Differences vs. Target Compound | References |
|---|---|---|---|---|
| 2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid | Methoxy (-OCH₃) at 5-position; amino and acetic acid groups retained | Exhibits serotonergic activity; methoxy group enhances electron density but reduces lipophilicity | Methoxy vs. fluorine substitution alters receptor affinity and metabolic stability | |
| 2-(5-Fluoro-1H-indol-3-yl)acetic acid | Lacks the α-amino group; retains fluorine at 5-position | Primarily acts as a plant growth regulator; weaker receptor interaction due to missing amino group | Absence of amino group reduces target specificity | |
| Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate | Methyl ester replaces carboxylic acid; fluorine and amino groups retained | Improved cell membrane permeability (ester form) but requires hydrolysis for activation | Esterification impacts solubility and prodrug potential | |
| 2-Amino-2-(5-chloro-1H-indol-3-yl)acetic acid | Chlorine replaces fluorine at 5-position | Shows anticancer and anti-inflammatory activity; chlorine increases steric bulk and lipophilicity | Halogen substitution (Cl vs. F) alters bioactivity profile | |
| Indole-3-acetic acid | No substituents on indole; lacks amino group | Plant hormone regulating growth; limited pharmacological relevance in mammals | Absence of fluorine and amino groups limits versatility |
Impact of Substituent Modifications
Fluorine vs. Other Halogens (Cl, Br)
- Fluorine : Enhances lipophilicity and metabolic stability due to its electronegativity and small atomic radius, improving blood-brain barrier penetration .
- Chlorine/Bromine : Increase steric bulk and lipophilicity but may reduce target specificity due to larger atomic size. For example, 5-chloro analogs exhibit stronger anticancer activity but higher toxicity risks .
Amino Group Significance
The α-amino group in 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid facilitates interactions with receptors (e.g., GABA or serotonin receptors) through hydrogen bonding, a feature absent in non-amino analogs like 2-(5-fluoro-1H-indol-3-yl)acetic acid .
Carboxylic Acid vs. Ester Derivatives
- Methyl Ester () : Lipophilic prodrug form requiring enzymatic hydrolysis for activation, enhancing bioavailability in vivo .
Key Studies
- Fluorine’s Role in Stability : Fluorination at the 5-position increases metabolic stability by resisting oxidative degradation, as shown in comparative pharmacokinetic studies .
- Amino Group in Receptor Binding: Molecular docking studies reveal that the α-amino group forms critical hydrogen bonds with serotonin receptor residues, explaining its higher affinity compared to non-amino analogs .
Unresolved Questions
- Toxicity Profile : The long-term safety of fluoro-indole derivatives in mammalian systems remains understudied.
- Synthetic Optimization: Efficient routes for large-scale production of 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid are needed to support clinical trials.
Biological Activity
2-Amino-2-(5-fluoro-1H-indol-3-yl)acetic acid, a fluorinated derivative of indole, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is recognized for its potential therapeutic applications, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
The biological activity of 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid primarily stems from its ability to modulate key enzymatic pathways. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a critical role in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and alter the tumor microenvironment, making it a candidate for cancer therapy.
Furthermore, the presence of the fluorine atom in its structure enhances the stability and bioactivity of the compound, allowing it to interact effectively with various molecular targets involved in cellular signaling pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Indole-3-acetic acid | Indole core with acetic acid | Plant hormone involved in growth regulation |
| 5-Fluoroindole | Fluorinated indole | Precursor for various synthetic applications |
| Indole-3-carboxylic acid | Indole core with carboxylic acid group | Known for anticancer properties |
| 2-Amino-2-(5-fluoro-1H-indol-3-yl)acetic acid | Amino group and fluorine on indole ring | Enhanced reactivity and unique biological activity |
This table illustrates that while there are several indole derivatives with notable biological activities, the combination of an amino group and a fluorine atom in 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid contributes to its distinct pharmacological profile .
Anticancer Activity
Research has demonstrated that 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines:
- Leukemia HL-60 : The compound displayed inhibitory effects comparable to established chemotherapeutics like 5-fluorouracil (5-FU).
- Liver Cancer BEL-7402 : It demonstrated potent cytotoxicity with IC50 values indicating effective dose-response relationships .
Case Study: Antitumor Activity
A study synthesized several derivatives related to 5-fluorouracil and evaluated their antitumor activity against HL-60 and BEL-7402 cell lines. The results showed that certain derivatives exhibited equal or greater inhibitory effects than 5-FU at specific concentrations, suggesting potential for developing new therapeutic agents based on this scaffold .
Antimicrobial Properties
In addition to its anticancer potential, 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid has been studied for its antimicrobial activities. Preliminary studies indicate that it may enhance the efficacy of conventional antibiotics against resistant strains of bacteria. For instance, when combined with doxycycline, it showed improved activity against Pseudomonas aeruginosa and Escherichia coli .
Summary of Findings
| Biological Activity | Observed Effects |
|---|---|
| Anticancer | Inhibition of HL-60 and BEL-7402 cell lines |
| Antimicrobial | Enhanced efficacy against resistant bacterial strains |
| Mechanism | IDO inhibition; modulation of immune response |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 5-fluoroindole derivatives with amino-acetic acid precursors. For example, similar indole-acetic acid derivatives are synthesized via condensation reactions using sodium acetate as a catalyst in refluxing acetic acid . Optimization may include adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios of reactants (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) to minimize by-products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : A combination of FT-IR (to identify functional groups like NH, COOH), FT-Raman (for vibrational modes of aromatic and fluorinated groups), and NMR (1H/13C for backbone and substituent analysis) is recommended . Theoretical calculations (e.g., DFT) can validate experimental spectra, particularly for resolving ambiguities in vibrational assignments .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should monitor degradation via HPLC or LC-MS under stressors (light, heat, humidity). Related indole derivatives are sensitive to oxidation; thus, storage in inert atmospheres (argon) at –20°C is advised .
Advanced Research Questions
Q. How can contradictions between experimental and theoretical spectroscopic data be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or anharmonicity in theoretical models. For example, FT-IR peaks for C=O stretching in similar compounds shift by 10–20 cm⁻¹ between gas-phase calculations and solid-state measurements . Hybrid methods (e.g., incorporating solvent correction models in DFT) improve alignment .
Q. What strategies are effective in designing bioactivity assays for this compound, given structural similarities to bioactive indole derivatives?
- Methodological Answer : Prioritize assays based on known activities of analogous compounds:
- Anti-cancer : MTT assays using cancer cell lines (e.g., HeLa), referencing 5-fluoroindole derivatives with anti-proliferative effects .
- Neuroprotective : ROS scavenging assays in neuronal models, inspired by methyl 2-(5-fluoroindol-3-yl)-2-oxoacetate’s neuroprotective properties .
- Enzyme inhibition : Molecular docking against targets like kinases or cyclooxygenase, leveraging crystallographic data of indole derivatives .
Q. What are the challenges in scaling up synthesis, and how can by-product formation be mitigated?
- Methodological Answer : Scaling up reflux-based syntheses risks thermal degradation. Alternatives include microwave-assisted synthesis (reduced reaction time) or flow chemistry (better temperature control). By-products like N-cyclohexyl derivatives (observed in ) can be minimized via selective protecting groups (e.g., tert-butoxycarbonyl for amines) .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
